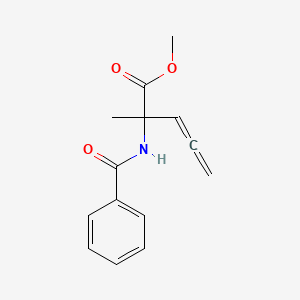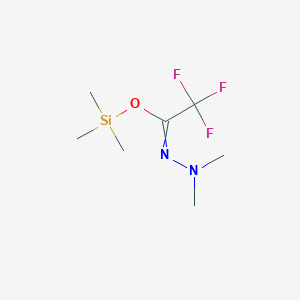
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of trimethylsilyl and trifluoro groups, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate typically involves the reaction of 2,2,2-trifluoro-N,N-dimethylethanehydrazonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone derivatives, while reduction can produce hydrazine compounds.
Scientific Research Applications
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other derivatives.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate involves the interaction of its functional groups with target molecules. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The trifluoro group contributes to the compound’s unique properties, such as increased lipophilicity and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: A similar compound used in gas chromatography and mass spectrometry.
Bis(trimethylsilyl)trifluoroacetamide: Another related compound with applications in organic synthesis.
Uniqueness
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate is unique due to its specific combination of trimethylsilyl and trifluoro groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
91152-82-8 |
|---|---|
Molecular Formula |
C7H15F3N2OSi |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate |
InChI |
InChI=1S/C7H15F3N2OSi/c1-12(2)11-6(7(8,9)10)13-14(3,4)5/h1-5H3 |
InChI Key |
PJHNGRWNXQSVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=C(C(F)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)

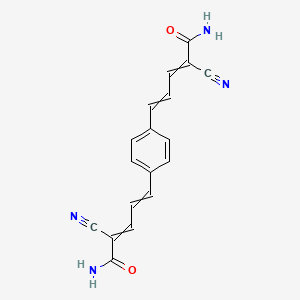
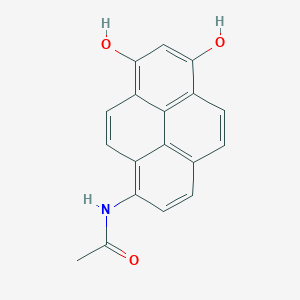
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
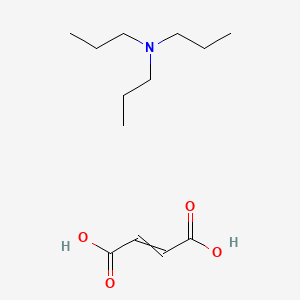
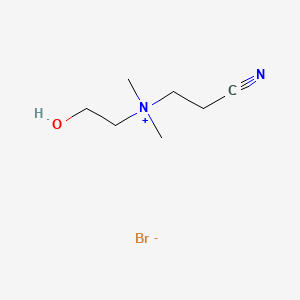
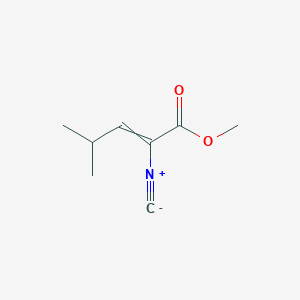
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
